![molecular formula C10H8F3N3O2 B3005783 5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 155432-34-1](/img/structure/B3005783.png)
5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of the 1,2,4-triazole class, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, related 1,2,4-triazole derivatives have been synthesized and investigated for their properties and potential applications.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions, as seen in the synthesis of a novel crystalline triazole compound reported in one of the studies . This process can include reactions such as intramolecular cyclization and nucleophilic substitution. Similarly, the synthesis of new phthalocyanines containing a triazole moiety was achieved through both conventional and microwave-assisted methods, indicating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal structure of triazole derivatives, providing insights into the molecular geometry and intermolecular interactions within the crystal lattice . For instance, the study of a hexabromotellurate salt of a triazole compound revealed various interaction types, including π-π stacking, through XRD and computational methods . The dihedral angles and the presence of weak hydrogen bonds and other supramolecular interactions are crucial for understanding the stability and reactivity of these compounds .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, as demonstrated by the thiol↔thione tautomerism observed in one of the compounds . The reactivity of the sulfur atom in triazole compounds has been discussed, showing its potential as an active center for electrophilic and radical attacks . Additionally, the synthesis of S-substituted derivatives of triazole compounds illustrates the chemical versatility of the triazole ring, which can be modified to produce compounds with different properties and activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are often characterized using a variety of spectroscopic and analytical techniques, including IR, NMR, UV-Vis spectroscopy, and mass spectrometry . These studies can reveal information about the electronic structure, vibrational frequencies, and absorption characteristics of the compounds. For example, the antioxidant activities of some triazole derivatives were evaluated and compared to standard antioxidants, indicating their potential for pharmacological applications . The lipophilicity and thermal stability of these compounds are also of interest, as they can affect their behavior in biological systems and their suitability for various applications .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
- Some derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one, including those similar to 5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, have demonstrated notable antimicrobial activities. These compounds, upon synthesis and testing, showed good or moderate activities against various test microorganisms (Bektaş et al., 2007).
- Additionally, derivatives of 1,2,4-triazole have been synthesized and screened for their antioxidant activities. Some of these derivatives exhibited significant free radical scavenging activity, potentially making them useful in combating oxidative stress (Tumosienė et al., 2014).
Application in Molecular Docking and Drug Design
- Research on benzimidazole derivatives, including those similar to the specified compound, has shown their potential as inhibitors in molecular docking studies. These studies provide insights into the compound's inhibitory action on specific receptors, which is crucial for drug design (Karayel, 2021).
Synthesis and Structural Assessment for Complex Formation
- The synthesis and structural assessment of related 1,2,4-triazole derivatives have been explored. These studies involve the reaction of these compounds with various chemicals to form new complexes, useful in understanding molecular interactions and potential applications in materials science (Castiñeiras et al., 2018).
Anticonvulsant Activity
- Certain 1,2,4-triazol-3-one derivatives have been evaluated for their anticonvulsant activities. These studies have shown that some compounds exhibit significant activity in experimental seizure models, suggesting potential therapeutic applications (Cao et al., 2013).
Propiedades
IUPAC Name |
3-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-6-14-15-9(17)16(6)7-2-4-8(5-3-7)18-10(11,12)13/h2-5H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFJZEHTEWUCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)
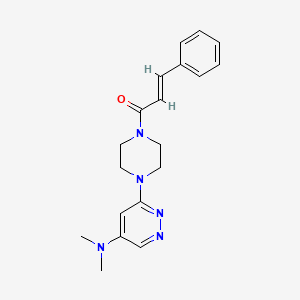
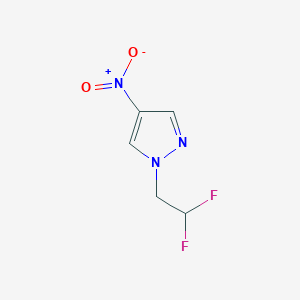

![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)
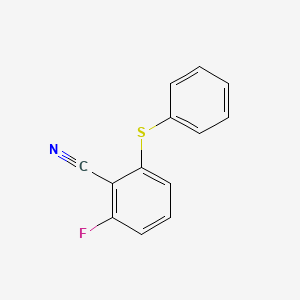
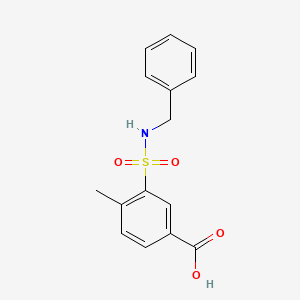
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)
![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)
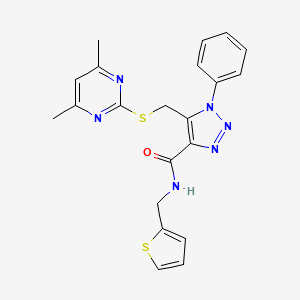
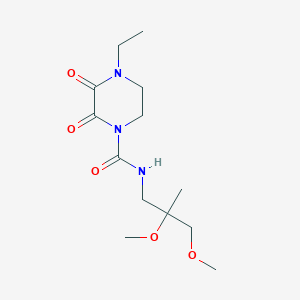
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)